5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-[(E)-{[4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)aminophenol
Uniqueness
5-butyl-4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and pentyloxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-butyl-4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2S/c1-4-6-8-12-25-16-11-10-15(13-17(16)24-3)14-20-23-18(9-7-5-2)21-22-19(23)26/h10-11,13-14H,4-9,12H2,1-3H3,(H,22,26)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXJGFJVIUKZPG-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)CCCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)CCCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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